molecular formula C11H26NO3P B14606921 Dibutyl (2-aminopropan-2-yl)phosphonate CAS No. 59274-21-4

Dibutyl (2-aminopropan-2-yl)phosphonate

Cat. No.: B14606921
CAS No.: 59274-21-4
M. Wt: 251.30 g/mol
InChI Key: WRPWFQCRLVTVQW-UHFFFAOYSA-N
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Description

Dibutyl (2-aminopropan-2-yl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates These compounds are characterized by the presence of a phosphonate group bonded to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl (2-aminopropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibutyl phosphite with 2-aminopropan-2-ol under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out under microwave irradiation to achieve high yields in a short time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-aminopropan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates .

Scientific Research Applications

Dibutyl (2-aminopropan-2-yl)phosphonate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-aminopropan-2-yl)phosphonate
  • Dibutyl (2-hydroxypropan-2-yl)phosphonate
  • Diethyl (2-hydroxypropan-2-yl)phosphonate

Uniqueness

Dibutyl (2-aminopropan-2-yl)phosphonate is unique due to its specific structural features, such as the presence of both amino and phosphonate groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and selectivity in various reactions .

Properties

CAS No.

59274-21-4

Molecular Formula

C11H26NO3P

Molecular Weight

251.30 g/mol

IUPAC Name

2-dibutoxyphosphorylpropan-2-amine

InChI

InChI=1S/C11H26NO3P/c1-5-7-9-14-16(13,11(3,4)12)15-10-8-6-2/h5-10,12H2,1-4H3

InChI Key

WRPWFQCRLVTVQW-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C)(C)N)OCCCC

Origin of Product

United States

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